molecular formula C7H4N2O2S B103786 2,1,3-Benzothiadiazole-5-carboxylic acid CAS No. 16405-98-4

2,1,3-Benzothiadiazole-5-carboxylic acid

Cat. No. B103786
CAS RN: 16405-98-4
M. Wt: 180.19 g/mol
InChI Key: YHMXJZVGBCACMT-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole-5-carboxylic acid is a chemical compound that has been studied for various applications, including its role as a synergist for pesticides and its potential in the synthesis of coordination compounds. The compound is characterized by the presence of a benzothiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen atoms, and a carboxylic acid functional group.

Synthesis Analysis

The synthesis of carboxyl 1,2,3-benzothiadiazole derivatives has been reported in the literature. For instance, one synthesis route involves the reaction of p-aminobenzoic acid with acetic anhydride to form p-acetaminobenzoic acid, which is then treated with chlorosulfonic acid to yield an intermediate sulfonyl chloride compound. This intermediate is reduced to form a hydrosulfuryl aminobenzoic acid, which upon diazotization and extraction with ether, affords the title compound with a moderate yield . This synthesis route highlights the complexity and multi-step nature of synthesizing benzothiadiazole derivatives.

Molecular Structure Analysis

The molecular structure of 2,1,3-benzothiadiazole derivatives can be elucidated using X-ray crystallography. For example, the regio- and stereoselectivity of Pd(II)-catalyzed arylation reactions directed by 4-amino-2,1,3-benzothiadiazole (ABTD) were confirmed by the X-ray structures of representative compounds . These structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions Analysis

2,1,3-Benzothiadiazole derivatives can participate in various chemical reactions. The use of ABTD as a bidentate directing group for Pd(II)-catalyzed C-H activation/functionalization has been explored, demonstrating the versatility of these compounds in organic synthesis. Such reactions include arylation, benzylation, acetoxylation, and alkoxylation of carboxamides, leading to a variety of functionalized products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,1,3-benzothiadiazole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the benzothiadiazole ring can significantly affect the compound's behavior as a synergist for pesticides, as seen in the structure-activity relationships of these compounds against the house fly . Additionally, the liquid crystalline behaviors of carboxylic acid derivatives containing a thiadiazole ring have been studied, revealing that the length of the alkoxy chain attached to the phenyl moiety affects the liquid crystal properties .

Scientific Research Applications

1. Synthesis and Applications in Organic Electronics

2,1,3-Benzothiadiazole (BTD) and its derivatives, such as 2,1,3-Benzothiadiazole-5-carboxylic acid, are crucial in the chemistry of photoluminescent compounds. They find applications in light technology, particularly in organic electronics. BTD is a key component in the design and application of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and more. Its π-extended derivatives are particularly noteworthy for their potential in these technologies (Neto et al., 2013).

2. Molecular Organization in Solid State

In the solid state, derivatives of 2,1,3-benzothiadiazole are widely used in science and are especially valuable as components of active layers in thin-film optoelectronic devices. Understanding the molecular organization of these compounds, including their S···N bonding and π-conjugation systems, can lead to more effective benzothiadiazoles (Langis-Barsetti et al., 2017).

3. Synthesis Methods and Reactions

The synthesis methods for 2,1,3-Benzothiadiazole and its derivatives have evolved significantly. These methods include bromination, which provides a general preparative method for brominated 2,1,3-Benzothiadiazoles that are otherwise hard to access (Pilgram et al., 1970). Another method involves the synthesis of carboxyl 1,2,3-Benzothiadiazole, used as an inducer of systemic acquired resistance in plants (Chen Zhao, 2002).

4. Applications in Coordination Chemistry and Crystal Engineering

Functionalized 2,1,3-Benzothiadiazoles are used in metal coordination chemistry and crystal engineering. Their unique molecular structures and bonding capabilities enable the formation of complexes with metals and other organic compounds. This offers potential for creating new compounds with unique molecular organization and electronic properties (Bashirov et al., 2014).

5. Photophysical Properties and Ultrafast Dynamics

The photophysical properties and ultrafast dynamics of 2,1,3-Benzothiadiazole-based compounds are of significant interest. For example, a red fluorescent compound based on 2,1,3-Benzothiadiazole was studied for its large two-photon absorption cross-section and high fluorescence quantum yield, indicating potential applications in two-photon fluorescence imaging (Wang et al., 2012).

Future Directions

Future research directions could involve the development of new synthesis methods for 2,1,3-Benzothiadiazole-5-carboxylic acid and its derivatives. For instance, a transition-metal-free visible-light-induced photocatalytic method for the direct C–H alkylation of 2,1,3-benzothiadiazole has been disclosed .

properties

IUPAC Name

2,1,3-benzothiadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMXJZVGBCACMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345128
Record name 2,1,3-Benzothiadiazole-5-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,1,3-Benzothiadiazole-5-carboxylic acid

CAS RN

16405-98-4
Record name 2,1,3-Benzothiadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,1,3-benzothiadiazole-5-carboxylic acid
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Synthesis routes and methods

Procedure details

To 30 ml of ethanol was dissolved 2.0 g (10 mmol) of methyl benzo[1,2,5]thiadiazole-5-carboxylate, followed by the addition of 3.3 g of a 25% aqueous solution of sodium hydroxide and stirring at room temperature for 3 hours. To the reaction liquid was added 50 ml of water and a dilute hydrochloric acid to make pH of 2. Crystal precipitated was filtered off and dried under reduced pressure to obtain 1.7 g (yield: 92%) of benzo[1,2, 5]thiadiazole-5-carboxylic acid. In a separate reactor, 0.50 g (2.2 mmol) of 6,6-difluoro-5-methyl-5-hexenyl methanesulfonate and 0.43 g (2.4 mmol) of benzo[1,2,5]thiadiazole-5-carboxylic acid were dissolved in 7 ml of N,N-dimethylformamide, followed by the addition of 0.37 g (4.4 mmol) of sodium hydrogencarbonate and stirring at 100° C. for 3 hours. The reaction liquid was then poured in water and extracted with ethyl acetate. The organic layer was washed with water and a saturated saline solution in this order, followed by drying over anhydrous magnesium sulfate and concentration under reduced pressure. The residue was purified with silica gel column chromatography (ethyl acetate:hexane=1:19) to obtain 0.44 g (yield: 64%) of 6,6-difluoro-5-methyl-5-hexenyl benzo[1,2,5]thiadiazole-5-carboxylate.
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30 mL
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2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I Sekikawa - Bulletin of the Chemical Society of Japan, 1960 - journal.csj.jp
As one of the series of studies on the relation between the antitubercular activity and the molecular structure, 2, 1, 3-benzothiadiazole-5-carboxylic acid was synthesized from 5-methyl-2…
Number of citations: 17 www.journal.csj.jp
A Fritsche, H Deguara, M Lehr - Synthetic communications, 2006 - Taylor & Francis
The tert‐butyl esters of indole‐5‐carboxylic acid and related compounds such as benzofuran‐ and benzothiophene‐5‐carboxylic acid were readily accessed by reacting the appropriate …
Number of citations: 6 www.tandfonline.com

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